molecular formula C13H15NO B11901459 7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11901459
M. Wt: 201.26 g/mol
InChI Key: KMJYUGOMIHAOOL-UHFFFAOYSA-N
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Description

7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C13H15NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes an indole core with an ethoxy group at the 7th position and a tetrahydrocyclopenta ring fused to the indole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a multi-step process. One common method involves the following steps:

    Starting Material: The synthesis begins with 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid.

    Demethylation: The methoxy group is demethylated using boron tribromide (BBr3) in dichloromethane at temperatures between -5°C and 0°C for 1 hour.

    Ethanol Addition: Ethanol is added to the reaction mixture, and the temperature is maintained between 0°C and 10°C. The mixture is then heated to 40°C for 30 minutes.

    pH Adjustment: The pH is adjusted to 8 using 10 N NaOH, followed by filtration and drying to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Various nucleophiles such as amines or thiols under suitable conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 7-ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is not well-documented. like other indole derivatives, it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the ethoxy group at the 7th position.

    7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a methoxy group instead of an ethoxy group.

    7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the ethoxy group at the 7th position, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

7-ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C13H15NO/c1-2-15-9-6-7-13-11(8-9)10-4-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3

InChI Key

KMJYUGOMIHAOOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2CCC3

Origin of Product

United States

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